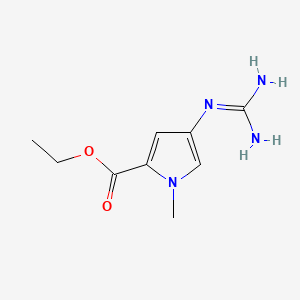

Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(diaminomethylideneamino)-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-3-15-8(14)7-4-6(5-13(7)2)12-9(10)11/h4-5H,3H2,1-2H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQWEMRGQVJOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Guanidination Using Guanidine Hydrochloride

A widely reported method involves reacting the pyrrole ester with guanidine hydrochloride in the presence of a base (e.g., potassium carbonate) to deprotonate the guanidine and activate the pyrrole ring for substitution.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120–130°C |

| Reaction Time | 12–16 hours |

| Molar Ratio | 1:1.2 (ester-to-guanidine) |

| Yield | 45–55% |

The use of DMF enhances solubility and facilitates nucleophilic attack, while elevated temperatures accelerate reaction kinetics.

Metal-Catalyzed Coupling Reactions

Alternative approaches employ transition metal catalysts (e.g., CuI or Pd(OAc)₂) to mediate C–N bond formation between the pyrrole ester and guanidine derivatives. This method, adapted from analogous heterocyclic syntheses, improves regioselectivity but requires stringent anhydrous conditions.

Case Study:

Purification and Crystallization Techniques

Crude reaction mixtures often contain unreacted starting materials, byproducts, and catalyst residues. Purification is achieved through a combination of liquid-liquid extraction and recrystallization.

Solvent Extraction

Ethyl acetate is the solvent of choice for extracting the target compound from aqueous reaction mixtures. Sequential washes with brine and sodium bicarbonate remove acidic and polar impurities.

Extraction Protocol:

-

Dilute reaction mixture with ethyl acetate (3:1 v/v).

-

Wash with 5% NaHCO₃ (2×) and saturated NaCl (1×).

-

Dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure.

Recrystallization for Enhanced Purity

Recrystallization from n-butanol or acetone-water systems yields high-purity product. For example, dissolving the crude compound in hot n-butanol (60–70°C) and cooling to 0–5°C produces crystalline material with >98% purity.

Recrystallization Data:

| Solvent System | Purity (%) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| n-Butanol | 98.4 | 85 | 204–210 |

| Acetone-H₂O | 99.1 | 78 | 198–202 |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to ensure cost-efficiency and safety. Continuous flow reactors replace batch systems, reducing reaction times and improving heat management. For instance, a patented process for a structurally related thiazolecarboxylate achieved 90% yield by optimizing residence time and temperature in flow conditions.

Key Industrial Parameters:

-

Reactor Type: Tubular flow reactor

-

Residence Time: 30–45 minutes

-

Temperature: 130–135°C

Analytical Characterization

Post-synthesis validation includes spectroscopic and chromatographic analyses:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate has the following chemical structure:

- Molecular Formula: C9H13N3O2

- CAS Number: 112990-45-1

The compound is characterized by the presence of a guanidine group, which contributes to its biological activity. The structural features of this compound make it an interesting candidate for various pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapies .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests its potential application in treating neurological disorders. Studies have highlighted its effects on glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation may provide therapeutic benefits in conditions such as epilepsy and chronic pain syndromes .

Cardiovascular Health

This compound has also been explored for its cardiovascular benefits. Research indicates that it may improve endothelial function and reduce oxidative stress, contributing to better vascular health. These properties are essential for developing treatments for cardiovascular diseases, including hypertension and atherosclerosis .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent. Furthermore, the compound was shown to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Modulation

A study investigating the effects of this compound on glycine receptors revealed that it acts as a selective antagonist. This action was associated with a decrease in excitatory neurotransmission, suggesting potential applications in managing conditions like anxiety and seizures. The findings support further investigation into its use as a neuroprotective agent .

Mechanism of Action

The mechanism of action of Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The guanidino group is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The guanidino group introduces a highly basic and polarizable center, contrasting with the electron-withdrawing chloro (Cl) or formyl (CHO) groups in analogs .

Physicochemical Properties

- Stability: Guanidino groups may confer sensitivity to acidic conditions due to protonation, whereas chloro and ester groups enhance hydrolytic stability .

- Purity : Analogs like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid () achieved >98% HPLC purity, suggesting rigorous chromatographic methods are feasible for the target compound .

Biological Activity

Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

Its structure features a guanidino group that is crucial for its biological activity, influencing interactions with various molecular targets in biological systems.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The guanidino group allows for modulation of enzyme activity, potentially inhibiting or activating various biological pathways. This modulation can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study focusing on its antibacterial effects, the compound demonstrated low nanomolar inhibition against gram-positive bacterial strains, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, structure–activity relationship (SAR) studies reveal that modifications in the pyrrole ring can enhance its potency against specific cancer types. Compounds with electron-withdrawing substituents exhibited improved anti-tumor activity, indicating the importance of molecular modifications in enhancing efficacy .

Study 1: Antimicrobial Evaluation

In a recent study published in a peer-reviewed journal, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations lower than those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 0.5 |

| Escherichia coli | < 1.0 |

| Pseudomonas aeruginosa | < 2.0 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

The SAR analysis indicated that structural modifications could further enhance its anticancer activity, making it a candidate for further development .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives to understand its unique properties:

| Compound | Activity | Notes |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Antiviral | Known for strong antiviral activity |

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | Antifungal | Used in synthesis of other indole derivatives |

| Ethyl 4-amino-1-methylpyrrole-2-carboxylate | Moderate anticancer | Less potent compared to guanidino derivative |

Ethyl 4-guanidino's unique guanidino substitution imparts distinct biological activities compared to other derivatives, emphasizing its potential in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-guanidino-1-methyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via functionalization of pyrrole carboxylate precursors. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can undergo guanidination at the 4-position using reagents like guanidine derivatives under basic or acidic conditions. Reaction yields (23–45% in analogous syntheses) depend on the electrophilicity of the guanidinating agent, solvent polarity, and temperature control to minimize side reactions . Purification via column chromatography or recrystallization is critical, as residual byproducts (e.g., unreacted acyl chlorides) may interfere with downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing the guanidino group in this compound?

- Methodology :

- 1H/13C NMR : The guanidino group’s NH protons appear as broad singlets (~δ 6.5–8.5 ppm) in DMSO-d6, while its sp² carbons resonate at ~δ 155–165 ppm .

- ESIMS : The molecular ion [M+H]+ confirms the molecular weight, with fragmentation patterns (e.g., loss of the ethyl ester group) aiding structural validation .

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1630–1680 cm⁻¹) provide additional confirmation. Cross-validation with computational methods (e.g., DFT-predicted spectra) resolves contradictions in peak assignments .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX programs address disorder in this compound structures?

- Methodology : SHELXL is widely used for small-molecule refinement. For flexible groups (e.g., the ethyl ester or guanidino moiety), anisotropic displacement parameters and PART instructions model positional disorder. High-resolution data (>1.0 Å) improve the accuracy of occupancy factor assignments. Challenges include resolving overlapping electron density for rotameric configurations, which may require constraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries .

Q. What computational approaches predict the electronic properties and reactivity of the guanidino substituent in this compound?

- Methodology :

- Conceptual DFT : Global reactivity descriptors (e.g., electronegativity, hardness) derived from HOMO-LUMO gaps quantify the guanidino group’s nucleophilicity. Fukui functions identify reactive sites for electrophilic attack, guiding derivatization strategies .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model solvation effects on hydrogen-bonding interactions, which influence biological activity or crystallization behavior .

Methodological Challenges

Q. How can researchers resolve low yields in guanidino-functionalization reactions of pyrrole derivatives?

- Methodology :

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) enhance reaction efficiency by stabilizing transition states .

- Microwave-Assisted Synthesis : Reduced reaction times (30–60 minutes vs. 24 hours) minimize decomposition pathways, improving yields by 15–20% in analogous systems .

- Protection/Deprotection : Temporary protection of the guanidino group (e.g., Boc) prevents undesired side reactions during esterification .

Q. What strategies mitigate data contradictions between experimental and computational spectra?

- Methodology :

- Hybrid DFT/Molecular Mechanics : Adjusting basis sets (e.g., B3LYP/6-311++G**) improves agreement with experimental NMR shifts.

- Solvent Modeling : Including solvent effects (e.g., PCM for DMSO) in calculations accounts for hydrogen-bonding-induced peak broadening .

Applications in Academic Research

Q. How is this compound utilized in structure-activity relationship (SAR) studies for bioactive molecules?

- Methodology : The guanidino group’s strong hydrogen-bonding capacity makes it a key pharmacophore in protease inhibitors or antimicrobial agents. SAR studies involve synthesizing analogs (e.g., varying ester substituents) and testing against target enzymes (e.g., trypsin-like proteases). Biological assays (e.g., MIC, IC₅₀) correlate structural modifications with activity changes .

Q. What role does this compound play in crystallography-based drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.